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Compound of Interest

Compound Name: Spidoxamat

Cat. No.: B6598133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Spidoxamat is a novel insecticide developed by Bayer Crop Science, belonging to the

chemical class of tetramic acid derivatives. Its unique spirocyclic structure contributes to its

efficacy against a range of piercing-sucking insect pests. The primary mode of action of

Spidoxamat is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the

biosynthesis of fatty acids. This disruption of lipid metabolism leads to the eventual mortality of

target pests. This document provides a comprehensive overview of the discovery, synthesis,

and mechanism of action of Spidoxamat, intended for a technical audience.

Physicochemical Properties
A summary of the key physicochemical properties of Spidoxamat is presented below. While

specific experimental values for properties such as melting point, boiling point, and vapor

pressure are not publicly available, the fundamental molecular characteristics are well-defined.
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Property Value Source

IUPAC Name

2-(4-chloro-2,6-

dimethylphenyl)-1-hydroxy-

9,12-dioxa-4-

azadispiro[4.2.4.2]tetradec-1-

en-3-one

N/A

CAS Number 907187-07-9 N/A

Molecular Formula C₁₉H₂₂ClNO₄ N/A

Molecular Weight 363.8 g/mol N/A

Solubility

Generally soluble in organic

solvents. Specific solubility

data is not publicly available.

N/A

Synthesis of Spidoxamat
The synthesis of Spidoxamat involves a multi-step process culminating in the formation of its

characteristic spirocyclic tetramic acid structure. The key steps include the formation of an

amide intermediate followed by an intramolecular Dieckmann cyclization to construct the

tetramic acid ring.

General Synthetic Scheme
The overall synthetic strategy can be visualized as a two-stage process: the coupling of a

substituted benzoyl chloride with a spirocyclic amine derivative, followed by an intramolecular

cyclization to yield the final product.

Figure 1: General Synthetic Workflow for Spidoxamat.

Representative Experimental Protocol
While a detailed, step-by-step protocol for the synthesis of Spidoxamat is proprietary, the

following representative procedure is based on the known chemistry of tetramic acid synthesis,

particularly the Dieckmann cyclization, and analogies to the synthesis of related compounds

like Spirotetramat.
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Step 1: Amide Formation

To a solution of the appropriate spirocyclic amine derivative in a suitable aprotic solvent (e.g.,

dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) and cool the

mixture to 0°C in an ice bath.

Slowly add a solution of 4-chloro-2,6-dimethylbenzoyl chloride in the same solvent to the

cooled mixture with stirring.

Allow the reaction to warm to room temperature and stir for several hours until the reaction is

complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude amide intermediate.

Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Cyclization

Dissolve the purified amide intermediate in a dry, aprotic solvent (e.g., anhydrous

tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution at room

temperature with vigorous stirring.

Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-

MS.

After the reaction is complete, cool the mixture to room temperature and carefully quench

with a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.
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Purify the resulting crude Spidoxamat by recrystallization or column chromatography to

yield the final product.

Characterization: The final product should be characterized by standard analytical techniques,

including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its identity

and purity.

Mechanism of Action: Inhibition of Fatty Acid
Biosynthesis
Spidoxamat's insecticidal activity stems from its ability to inhibit the enzyme acetyl-CoA

carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible

carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the

biosynthesis of fatty acids.

By inhibiting ACCase, Spidoxamat effectively blocks the production of malonyl-CoA, a crucial

building block for the synthesis of long-chain fatty acids. Fatty acids are essential for numerous

biological functions in insects, including energy storage, cell membrane integrity, and the

production of signaling molecules. The disruption of this vital metabolic pathway ultimately

leads to the death of the insect.

To cite this document: BenchChem. [Spidoxamat: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6598133#discovery-and-synthesis-of-spidoxamat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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